Betamethasone-d5 9,11-Epoxide
Description
Betamethasone-d5 9,11-Epoxide is a deuterium-labeled derivative of Betamethasone 9,11-Epoxide, a synthetic glucocorticoid. The parent compound, Betamethasone 9,11-Epoxide, has the molecular formula C₂₂H₂₈O₅, a molecular weight of 372.46 g/mol, and a stereochemically complex structure with eight defined stereocenters . The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, enhancing its stability for use as an internal standard in mass spectrometry-based pharmacokinetic or metabolic studies .
Key identifiers include:
- CAS Number: 981-34-0 (non-deuterated form)
- Deuterated Derivatives: this compound (IR-71454) and its propionate esters (e.g., IR-71457, IR-71460) are commercially available as analytical standards .
- Primary Use: Deuterated forms are critical for quantitative analysis in drug metabolism studies due to their isotopic purity (>95%) and minimized interference in chromatographic assays .
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S,10R,11S,13S,15S,17R)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16-,18+,19-,20-,21?,22?/m0/s1/i4D2,9D,11D2 |
InChI Key |
GBDXNHBVYAMODG-GGKLTOMPSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)(C34[C@H](O3)C[C@]5([C@H]([C@H]4CC2([2H])[2H])C[C@@H](C5(C(=O)C([2H])([2H])O)O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Betamethasone-d5 9,11-Epoxide generally proceeds via epoxidation of a suitably protected or esterified betamethasone precursor, often Betamethasone 17-Propionate or its deuterated analog. The key step is the formation of the 9,11-epoxide ring, typically achieved by oxidation of the 9,11-double bond using peracid reagents under controlled conditions to prevent side reactions.
Key Reagents and Conditions
Epoxidation Agent: Meta-chloroperbenzoic acid (mCPBA) is commonly employed as the oxidizing agent for epoxidation due to its selectivity and efficiency in forming the 9,11-epoxide ring in steroids.
Solvent: Dichloromethane (CH₂Cl₂) is the preferred solvent for epoxidation reactions, offering good solubility for steroid substrates and compatibility with mCPBA.
Temperature Control: Low temperatures (around 0 to -10°C) are maintained during the epoxidation to minimize by-product formation and control reaction rate.
Base Treatment: The epoxide formation step may involve treatment with bases such as sodium hydroxide to facilitate ring closure and purification.
Quenching: The reaction is quenched by adding organic acids (e.g., acetic acid) to adjust pH to approximately 3–5, stabilizing the epoxide and stopping further reaction.
Detailed Synthetic Procedure (Based on Patent WO1997022616A1)
Starting Material Preparation: The bromoformate or chloroformate derivative of betamethasone (or its deuterated form) is prepared as the precursor.
Epoxidation Reaction: The precursor is dissolved in an excess of methanol or acetonitrile (typically 2 to 6 times molar excess relative to the substrate). The reaction is conducted at a low temperature (preferably -5°C) with stirring.
Monitoring: Reaction progress is monitored by high-performance liquid chromatography (HPLC) until complete consumption of starting material.
Quenching: The reaction mixture is acidified with acetic acid to pH 3–5.
Isolation: The epoxide precipitates and is isolated by filtration.
Purification: The crude epoxide is dissolved by heating in a mixture of dichloromethane and methanol, filtered, concentrated, cooled, washed with methanol, and dried under vacuum to yield purified this compound.
Alternative Synthetic Routes
Bromo-alcohol Cyclization Method: Treatment of a bromohydrin intermediate with base (e.g., NaOH) induces cyclization to the 9,11-epoxide with high yield (~96%). This method involves initial bromination of the steroid followed by intramolecular ring closure.
Microbial Dehydrogenation: Microorganism fermentation can be used for selective 1,2-dehydrogenation steps in the steroid backbone prior to epoxidation, improving yield and purity compared to chemical oxidants.
Integrated Epoxidation and Hydrolysis: Some methods combine epoxidation and hydrolysis into a single step to reduce side reactions and simplify purification. This involves controlled addition of sodium hydroxide and temperature regulation (-6 to -2°C) in solvents such as methylene dichloride, water, and methanol.
Industrial Scale Considerations
Use of continuous flow reactors enhances control over reaction parameters, improving yield and reproducibility.
Automated systems maintain low temperature and precise reagent addition.
Post-reaction purification includes filtration, solvent washes, and vacuum drying to ensure pharmaceutical-grade purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Starting Material | Betamethasone 17-Propionate-d5 | Deuterated precursor for isotopic labeling |
| Epoxidizing Agent | Meta-chloroperbenzoic acid (mCPBA) | Selective for 9,11 double bond |
| Solvent | Dichloromethane, Methanol, Acetonitrile | Solubility and reaction medium |
| Temperature | -10°C to 0°C (preferably -5°C) | Controls reaction rate and side-products |
| Molar Excess of Solvent | 2X to 6X relative to substrate | Ensures complete dissolution and reaction |
| Reaction Time | 1 to 2.5 hours | Monitored by HPLC |
| Quenching Agent | Acetic acid | Adjusts pH to 3–5 to stop reaction |
| Purification Steps | Filtration, solvent wash, vacuum drying | Removes impurities, yields pure epoxide |
Chemical Reactions Analysis
Types of Reactions: Betamethasone-d5 9,11-Epoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Betamethasone-d5 9,11-Epoxide serves as a valuable tool in pharmacokinetic studies. Its stable isotope labeling allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples.
Key Studies:
- A study by Foe et al. (1998) utilized this compound to investigate the metabolic profile of betamethasone in human subjects, providing insights into its pharmacokinetics and the formation of metabolites .
- Xiong et al. (2009) employed this compound to analyze the metabolism of betamethasone in vitro, highlighting its utility in understanding drug interactions and biotransformation processes .
Dermatological Formulations
This compound is increasingly used in the development of topical formulations due to its anti-inflammatory properties. Its application in dermatology includes treatments for conditions such as eczema, psoriasis, and dermatitis.
Formulation Insights:
- Recent advancements have explored the incorporation of this compound into emulsion-based systems aimed at enhancing skin penetration and therapeutic efficacy. For instance, a study demonstrated that formulations containing this compound exhibited improved stability and skin irritation profiles compared to traditional corticosteroids .
- The use of this compound in combination with other active ingredients has been investigated to enhance therapeutic outcomes while minimizing side effects. For example, formulations combining this compound with calcipotriol have shown promising results in treating psoriasis .
Cosmetic Applications
The cosmetic industry has also recognized the potential of this compound for formulating products aimed at reducing inflammation and promoting skin health.
Case Studies:
- Research has indicated that incorporating this compound into cosmetic formulations can provide anti-inflammatory benefits without the adverse effects typically associated with corticosteroids .
- A study on topical formulations highlighted the importance of assessing skin bioavailability and toxicity when developing products containing this compound to ensure safety and efficacy .
Comparative Data Table
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Pharmacokinetics | Foe et al. (1998) | Detailed metabolic pathways of betamethasone using labeled compounds. |
| Drug Metabolism | Xiong et al. (2009) | In vitro analysis revealing significant metabolic activity of this compound. |
| Dermatological Formulations | Various Studies | Enhanced stability and reduced irritation in topical applications compared to traditional agents. |
| Cosmetic Applications | Recent Cosmetic Research | Demonstrated anti-inflammatory benefits while maintaining safety profiles in skin care products. |
Mechanism of Action
The mechanism of action of Betamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . Additionally, it inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . This results in the promotion of anti-inflammatory genes like interleukin-10 .
Comparison with Similar Compounds
Non-Deuterated Betamethasone Derivatives
Key Differences :
- Deuterated vs. Non-Deuterated: The d5 label in Betamethasone-d5 9,11-Epoxide provides distinct mass spectral signatures, enabling precise tracking in biological matrices compared to non-deuterated analogs .
- Esterification : Propionate or acetate esters (e.g., 17,21-dipropionate) enhance lipophilicity, prolonging half-life and modifying receptor binding kinetics .
Deuterated Betamethasone Analogs
Key Insights :
- Isotopic Purity: Deuterated compounds (e.g., d5, d10) exhibit >95% isotopic enrichment, minimizing background noise in analytical assays .
- Metabolic Stability : Deuterium substitution at specific positions (e.g., C-16 methyl) reduces metabolic degradation, as seen in Betamethasone-d10 Dipropionate .
Structural Analogs: Dexamethasone 9,11-Epoxide
Comparison Highlights :
- Fluorine vs. Methyl Substitution : Dexamethasone lacks the 16-methyl group but includes a 9-fluoro substituent, enhancing glucocorticoid receptor affinity compared to Betamethasone derivatives .
- Epoxide Functionality : Both compounds share the 9,11-epoxide group, which may stabilize the steroid backbone and modulate receptor interactions .
Research Findings and Functional Implications
Impact of Epoxidation on Bioactivity
- Anti-Proliferative Effects: In non-steroidal systems (e.g., carvone and pulegone), epoxidation enhances cytotoxicity by 2–3 fold, as seen in (−)-carvone epoxide (GI₅₀ = 8.21–29.24%) versus non-epoxidated analogs .
Deuterium Labeling in Pharmacokinetics
- Metabolic Tracking : this compound enables precise quantification in tissues due to its resistance to hepatic metabolism, a feature critical for studying corticosteroid distribution .
- Synthetic Utility : The deuterated form is synthesized via deuterium exchange reactions or enzymatic methods, ensuring minimal isotopic scrambling .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| This compound | 1801646-26-3 | C₂₂H₂₃D₅O₅ | 377.50 | >95% |
| Betamethasone 17,21-Dipropionate | 66917-44-0 | C₂₈H₃₆O₇ | 484.58 | >95% (HPLC) |
| Dexamethasone 9,11-Epoxide | NA | C₂₂H₂₇FO₅ | 392.50 | NA |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Betamethasone-d5 9,11-Epoxide, and how can process variables be systematically optimized?
- Methodological Answer : Utilize Response Surface Methodology (RSM) with a Box–Behnken Design (BBD) to model interactions between variables (e.g., temperature, reagent ratios, reaction time) and optimize epoxide yield. RSM allows quantitative analysis of parameter effects and identifies optimal conditions while minimizing experimental runs . For continuous epoxidation systems, consider residence time and temperature tuning to target specific epoxide incorporation levels, as demonstrated in low-concentration polymer epoxidation studies .
Q. How can researchers characterize the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Employ Fourier-Transform Infrared Spectroscopy (FT-IR) to monitor epoxide ring consumption. Peaks at 937 cm⁻¹ (epoxide ring) and 3460 cm⁻¹ (hydroxyl groups post-ring opening) provide quantitative data on reaction progress. Pair this with High-Performance Liquid Chromatography (HPLC) to resolve impurities, referencing certified standards (e.g., TRC D448630) for validation .
Q. What stability challenges are associated with this compound, and how can they be mitigated in laboratory settings?
- Methodological Answer : Assess stability under varying pH, temperature, and solvent conditions using accelerated degradation studies. For example, FT-IR can track epoxide ring degradation over time . Store the compound at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for deuterated steroid derivatives .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Adopt PPE (gloves, lab coats, goggles) and ensure proper ventilation to avoid inhalation of dust. Follow GHS 1B guidelines for reproductive toxicity and aquatic hazard mitigation. Use water spray for fire suppression and avoid solvents incompatible with epoxides (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in epoxide reactivity data, such as unexpected ring-opening rates under mild conditions?
- Methodological Answer : Apply mechanistic studies (e.g., isotopic labeling or trapping intermediates) to clarify reaction pathways. For example, unstable epoxides may form acyliminium ions under acidic conditions, leading to divergent products . Statistical error analysis (e.g., ±17% error in FT-IR data) should accompany experimental replicates to validate reproducibility .
Q. What advanced techniques enable precise control over epoxide functionalization in Betamethasone-d5 derivatives?
- Methodological Answer : Use continuous-flow reactors to minimize intermediate degradation and improve reaction control. For example, a three-input mixer system (Oxone®, base, acetone) optimizes dimethyldioxirane (DMDO) generation for selective epoxidation . Pair this with computational modeling to predict steric and electronic effects on epoxide stability.
Q. How can impurity profiling of this compound be integrated into quality control workflows for regulatory compliance?
- Methodological Answer : Implement a tiered analytical approach:
- Primary : HPLC with UV/Vis detection (EP Pharmacopoeia standards) .
- Secondary : Liquid Chromatography-Mass Spectrometry (LC-MS) to identify trace impurities (e.g., dihydro derivatives) .
- Validation : Cross-reference with certified reference materials (e.g., TRC D448630) and document method precision per ICH guidelines .
Q. What strategies improve detection limits for this compound in complex biological matrices?
- Methodological Answer : Optimize sample preparation via solid-phase extraction (SPE) to reduce matrix interference. Use deuterium-labeled internal standards (e.g., Betamethasone-d10 Dipropionate) for isotope dilution mass spectrometry, enhancing quantification accuracy in pharmacokinetic studies .
Q. How can researchers design a robust literature review strategy to contextualize this compound within steroid chemistry?
- Methodological Answer :
- Source Selection : Prioritize peer-reviewed journals (e.g., Reaction Chemistry & Engineering) and pharmacopeial standards (e.g., EP monographs) .
- Data Validation : Cross-check synthetic protocols against reproducibility metrics (e.g., reaction efficiency ≥70% in solvent-free conditions) .
- Citation Tools : Use reference managers (EndNote, Zotero) to track seminal works on epoxide mechanisms and deuterated steroid applications .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
